molecular formula C27H52N4O2 B4301275 4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine

4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine

Cat. No.: B4301275
M. Wt: 464.7 g/mol
InChI Key: ASUANTRWMOHIFW-UHFFFAOYSA-N
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Description

4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine is a heterocyclic compound containing a triazine ring substituted with two dodecyloxy groups and an amine group. Triazine derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. The presence of long alkyl chains in this compound imparts unique properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with dodecanol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring .

Mechanism of Action

The mechanism of action of 4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The long alkyl chains enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated proteins .

Comparison with Similar Compounds

    Melamine: A triazine derivative used in the production of plastics and resins.

    Cyanuric Chloride: A precursor for the synthesis of various triazine derivatives.

    Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.

Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for applications in liquid crystals and other advanced materials, setting it apart from other triazine derivatives .

Properties

IUPAC Name

4,6-didodecoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-29-25(28)30-27(31-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUANTRWMOHIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=NC(=NC(=N1)N)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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